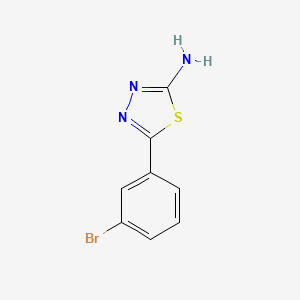

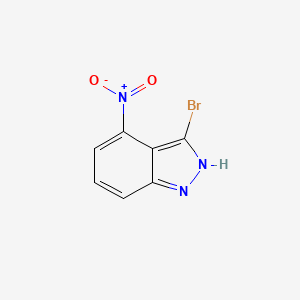

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

概要

説明

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazol-2-amine class of compounds. It is a colorless solid with a melting point of 86.5 °C and a boiling point of 222.5 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether, benzene, and chloroform. This compound has applications in scientific research and is used in the synthesis of various compounds.

科学的研究の応用

Noncovalent Interactions in Thiadiazole Derivatives

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their noncovalent interactions, which are crucial in drug design and molecular recognition. A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, analyzing their intra- and intermolecular interactions using quantum theory of atoms-in-molecules (QTAIM) and PIXEL method. These interactions are significant in the stabilization of crystal structures and have potential implications in pharmaceutical chemistry (El-Emam et al., 2020).

Hydrogen Bonding in Molecular Cocrystals

The formation of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been studied by Smith and Lynch (2013). Their research reveals how hydrogen bonding, including N-H...O and O-H...N interactions, contributes to the formation of stable heterodimers and chain structures in cocrystals. These findings are relevant to the development of new materials with desirable physical and chemical properties (Smith & Lynch, 2013).

Acetylcholinesterase-Inhibition Activities

The thiadiazol-2-amine derivatives, including 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine, have been synthesized and tested for their acetylcholinesterase-inhibition activities by Zhu et al. (2016). Such activities are important in the context of neurodegenerative diseases like Alzheimer's. Their study includes a docking study to understand the interaction with the catalytic active site of acetylcholinesterase (Zhu et al., 2016).

Corrosion Inhibition Performance

Kaya et al. (2016) conducted a study on thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, to evaluate their performance as corrosion inhibitors. This research is valuable in the field of material science, especially for protecting metals like iron from corrosion (Kaya et al., 2016).

Synthesis and Biological Activity of Azo Dye Derivatives

Kumar et al. (2013) reported the synthesis of heterocyclic azodyes from 5-phenyl-1,3,4-thiadiazole-2-amine, demonstrating their potential in biological applications. Such compounds can have diverse uses in biochemical assays and as molecular probes (Kumar et al., 2013).

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles have been explored by Werber et al. (1977), providing insights into the chemical behavior of these compounds in various reactions. This research is fundamental to understanding the chemistry of thiadiazoles and their potential applications (Werber et al., 1977).

X-ray and DFT Studies for Structural Insights

Dani et al. (2013) investigated the structure of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds using X-ray crystallography and density functional theory (DFT). These studies are crucial for the rational design of new compounds with desired properties (Dani et al., 2013).

Novel Metal Complexes Synthesis

The synthesis of novel metal complexes involving 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was reported by Al-Amiery et al. (2009). Such complexes have potential applications in catalysis, material science, and possibly in pharmacology (Al-Amiery et al., 2009).

C-N Bond Forming Reactions

Rawat and Verma (2021) explored the efficient Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole. This study highlights the importance of such reactions in synthetic organic chemistry, especially in constructing complex molecules (Rawat & Verma, 2021).

作用機序

Target of Action

Similar compounds have been found to target biotin carboxylase . Biotin carboxylase plays a crucial role in fatty acid synthesis and energy production in cells.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target .

Biochemical Pathways

Given its potential target, it may affect the fatty acid synthesis pathway and energy production in cells .

Pharmacokinetics

Similar compounds have been found to be rapidly cleared from the blood circulatory system , suggesting a short half-life.

Result of Action

Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines .

Action Environment

Similar compounds have been found to be stable under normal laboratory conditions .

生化学分析

Biochemical Properties

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission and muscle function. Additionally, this compound may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, this compound can induce changes in cell survival, proliferation, and differentiation. Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, inhibiting its activity and leading to increased acetylcholine levels . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling pathways and influencing cellular responses. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to gradual degradation, resulting in decreased efficacy and potential changes in its biochemical interactions . Additionally, long-term studies have indicated that the compound can induce adaptive responses in cells, such as upregulation of detoxification pathways and changes in gene expression, which can affect its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and organ damage. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic, highlighting the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and activity . These metabolic processes can also influence the levels of metabolites and metabolic flux, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its biochemical interactions and effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can influence mitochondrial function and energy production, contributing to its overall cellular effects. Additionally, the compound’s activity may be modulated by its interactions with subcellular structures, such as the cytoskeleton and membrane-bound organelles.

特性

IUPAC Name |

5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKBSBAYTFZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267639 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108656-65-1 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)